

# Head-to-head comparison of GSK2879552 and tranylcypromine

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Compound of Interest		
Compound Name:	GSK2879552	
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# Head-to-Head Comparison: GSK2879552 and Tranylcypromine

A Comprehensive Guide for Researchers and Drug Development Professionals

In the landscape of enzyme inhibitors, both **GSK2879552** and tranylcypromine have emerged as significant molecules, albeit for distinct therapeutic applications. **GSK2879552** is a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), investigated for its potential in oncology. Tranylcypromine, a long-standing pharmaceutical, is a non-selective Monoamine Oxidase (MAO) inhibitor primarily used as an antidepressant. Interestingly, tranylcypromine also exhibits inhibitory activity against LSD1, creating a point of comparison between these two compounds. This guide provides a detailed, data-driven comparison of **GSK2879552** and tranylcypromine, focusing on their biochemical potency, selectivity, and clinical profiles.

## **Mechanism of Action and Signaling Pathways**

**GSK2879552** is an orally available, irreversible inhibitor of LSD1, a key enzyme in epigenetic regulation.[1] LSD1 removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), leading to the suppression of target gene expression.[2] By inhibiting LSD1, **GSK2879552** enhances H3K4 methylation, which in turn increases the expression of tumor-suppressor genes, potentially inhibiting the growth of cancer cells where LSD1 is overexpressed.[1][3]

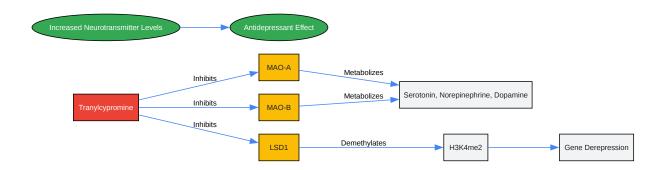


Tranylcypromine acts as a non-selective and irreversible inhibitor of both MAO-A and MAO-B. [4][5] These enzymes are crucial for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine in the brain.[6][7] By inhibiting MAO, tranylcypromine increases the levels of these neurotransmitters, which is believed to be the basis for its antidepressant effects.[7][8] Notably, tranylcypromine also inhibits LSD1, although with less potency than its effect on MAOs.[4][5]



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Figure 1: GSK2879552 Signaling Pathway.



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Figure 2: Tranylcypromine Signaling Pathway.

# **Quantitative Comparison of Inhibitory Activity**

The following table summarizes the in vitro potency of **GSK2879552** and tranylcypromine against their primary targets.



Compound	Target	IC50	Reference
GSK2879552	LSD1	24 nM	[9]
MAO-A	>200 μM	[10]	
МАО-В	>200 μM	[10]	_
Tranylcypromine	LSD1	< 2 μΜ	[5]
MAO-A	2.3 μΜ	[8]	
МАО-В	0.95 μΜ	[8]	

As the data indicates, **GSK2879552** is a highly potent and selective inhibitor of LSD1, with significantly weaker activity against MAO enzymes.[10] In contrast, tranylcypromine is a more potent inhibitor of MAO-A and MAO-B than LSD1.[5][8]

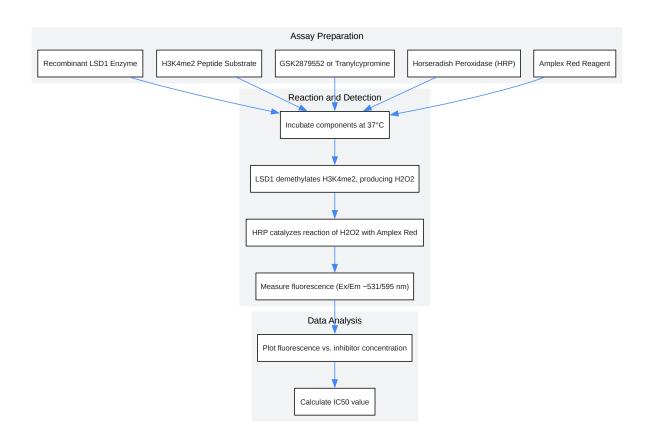
## **Experimental Protocols**

The determination of the inhibitory activity of these compounds typically involves in vitro enzyme inhibition assays.

### **LSD1 Inhibition Assay**

A common method to measure LSD1 activity and its inhibition is the horseradish peroxidase (HRP)-coupled assay.





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Figure 3: LSD1 Inhibition Assay Workflow.

Protocol:

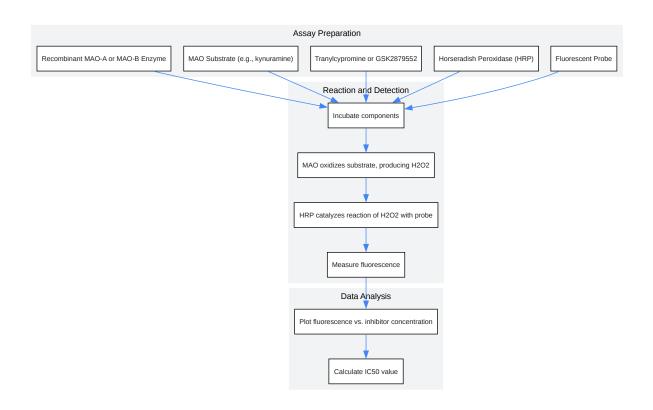


- Recombinant human LSD1 enzyme is incubated with a di-methylated histone H3 lysine 4
  (H3K4me2) peptide substrate in the presence of varying concentrations of the inhibitor
  (GSK2879552 or tranylcypromine).
- The demethylation reaction by LSD1 produces hydrogen peroxide (H2O2).
- Horseradish peroxidase (HRP) and a fluorescent probe (e.g., Amplex Red) are added to the reaction.
- HRP utilizes the generated H<sub>2</sub>O<sub>2</sub> to oxidize the probe, resulting in a fluorescent product.
- The fluorescence intensity is measured using a microplate reader, which is proportional to the LSD1 activity.
- The concentration of the inhibitor that causes 50% inhibition of the enzyme activity (IC50) is calculated from the dose-response curve.

## **MAO Inhibition Assay**

The inhibitory activity against MAO-A and MAO-B can be determined using a similar fluorometric assay.





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Figure 4: MAO Inhibition Assay Workflow.

Protocol:



- Recombinant human MAO-A or MAO-B enzymes are incubated with a suitable substrate (e.g., kynuramine) and varying concentrations of the inhibitor.
- The oxidative deamination of the substrate by MAO produces hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>).
- Similar to the LSD1 assay, HRP and a fluorescent probe are used to detect the generated H<sub>2</sub>O<sub>2</sub>.
- The fluorescence intensity, which is inversely proportional to the degree of MAO inhibition, is measured.
- IC50 values are determined from the resulting dose-response curves.

# Clinical and Preclinical Findings GSK2879552

**GSK2879552** has been evaluated in Phase I clinical trials for the treatment of relapsed or refractory small cell lung cancer (SCLC) and acute myeloid leukemia (AML).[11][12][13] Preclinical studies demonstrated its ability to inhibit the proliferation of SCLC and AML cell lines and to induce differentiation in AML cells.[14][15] In xenograft models, **GSK2879552** showed tumor growth inhibition.[16]

However, the clinical development of **GSK2879552** was terminated due to an unfavorable risk-benefit profile.[12][14] In the SCLC trial, while demonstrating favorable pharmacokinetic properties, the drug showed poor disease control and a high rate of adverse events.[12][14] Common treatment-related adverse events included thrombocytopenia, and serious adverse events like encephalopathy were reported.[12] Similarly, in the AML and myelodysplastic syndromes (MDS) trials, no significant clinical benefit was observed, and treatment was associated with toxicity, including hemorrhage and thrombocytopenia.[11][17]

#### **Tranylcypromine**

Tranylcypromine is an FDA-approved medication for major depressive disorder, particularly for patients who have not responded to other antidepressants.[18][19] Its efficacy in treating depression has been established in numerous clinical trials.[10][20][21][22]



The use of tranylcypromine is associated with a significant number of adverse effects and drug interactions. Common side effects include dizziness, dry mouth, insomnia, and confusion.[4] More serious risks include hypertensive crisis, which can be triggered by the ingestion of tyramine-rich foods, and serotonin syndrome when combined with other serotonergic drugs. [17][18][23] Due to these risks, patients on tranylcypromine require careful dietary and medication management.[8][19]

**Summary of Comparative Profiles** 

Feature	GSK2879552	Tranylcypromine
Primary Target	LSD1	MAO-A and MAO-B
Therapeutic Area	Investigational (Oncology)	Psychiatry (Antidepressant)
LSD1 Potency (IC50)	24 nM	< 2 μM
MAO-A Potency (IC50)	>200 μM	2.3 μΜ
MAO-B Potency (IC50)	>200 μM	0.95 μΜ
Selectivity	Highly selective for LSD1	Non-selective for MAO-A/B; also inhibits LSD1
Clinical Status	Development terminated	Approved and marketed
Key Adverse Events	Thrombocytopenia, encephalopathy, hemorrhage	Hypertensive crisis, serotonin syndrome, dizziness, insomnia

### Conclusion

**GSK2879552** and tranylcypromine, while both being irreversible enzyme inhibitors and sharing an inhibitory effect on LSD1, have vastly different pharmacological profiles and clinical applications. **GSK2879552** was specifically designed as a potent and highly selective LSD1 inhibitor for the treatment of cancer. Despite promising preclinical data, its clinical development was halted due to a lack of efficacy and significant toxicity.

Tranylcypromine, on the other hand, is a well-established, non-selective MAO inhibitor used for the treatment of depression. Its inhibitory effect on LSD1 is a secondary characteristic and is significantly less potent than its primary MAO-inhibiting activity. The clinical utility of



tranylcypromine is limited by its significant side effect profile and the need for strict dietary and medication restrictions.

For researchers in drug development, the comparison of these two molecules highlights the importance of target selectivity in achieving a favorable therapeutic index. While tranylcypromine's broad activity is beneficial for its antidepressant effect, it also contributes to its significant side effects. The development of **GSK2879552** exemplifies a targeted approach, which, in this case, did not translate into a successful clinical outcome, underscoring the complexities of translating in vitro potency to in vivo efficacy and safety. Future research on LSD1 inhibitors will likely focus on improving the therapeutic window and identifying patient populations most likely to benefit from this targeted epigenetic therapy.

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